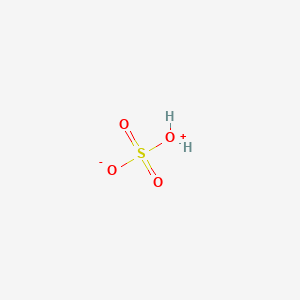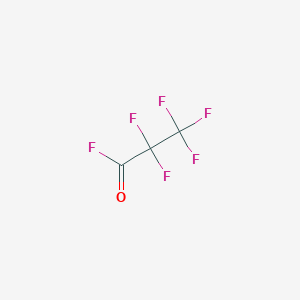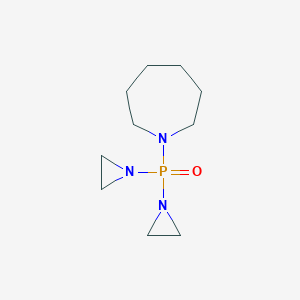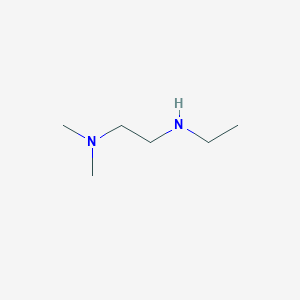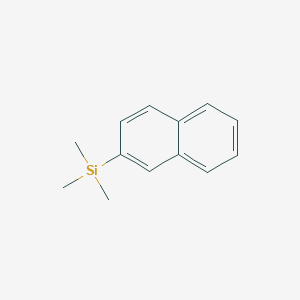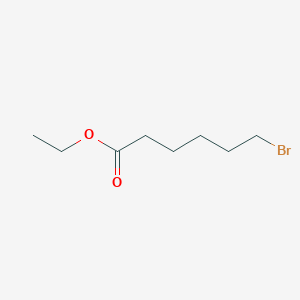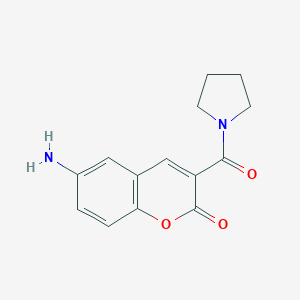
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound belongs to the coumarin family, which is a class of organic compounds that are widely used in the pharmaceutical industry for their diverse biological activities. Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.
Mecanismo De Acción
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, involves the inhibition of various enzymes and signaling pathways. It inhibits vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant activity. It also inhibits the production of prostaglandins and leukotrienes by inhibiting cyclooxygenase and lipoxygenase enzymes, respectively, leading to anti-inflammatory activity. Furthermore, it induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits platelet aggregation and thrombus formation, leading to anticoagulant activity. Moreover, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, in lab experiments is its diverse pharmacological activities, which make it a useful tool for studying various biological processes. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is its potential toxicity, which may limit its use in certain experiments. Moreover, its solubility in water is relatively low, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-. One of the potential areas of research is its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, its potential as a lead compound for the development of new drugs with improved pharmacological activities can be explored. Moreover, its mechanism of action can be further elucidated to better understand its diverse biological effects. Finally, its toxicity and bioavailability can be studied to optimize its use in various experiments.
Métodos De Síntesis
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, can be synthesized using various methods. One of the commonly used methods involves the reaction of 6-amino-3-pyridinecarboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, as a white solid with a yield of up to 60%.
Aplicaciones Científicas De Investigación
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been extensively studied for its potential pharmacological activities. It has been found to exhibit anticoagulant activity by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors. Additionally, coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to possess anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Moreover, it has been reported to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Número CAS |
18144-55-3 |
|---|---|
Nombre del producto |
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- |
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
Clave InChI |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Otros números CAS |
18144-55-3 |
Sinónimos |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



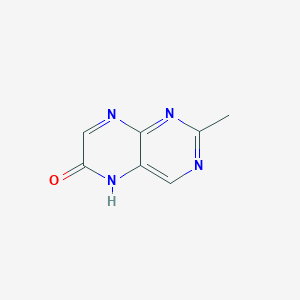


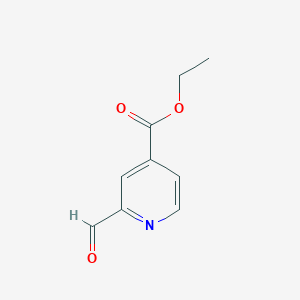
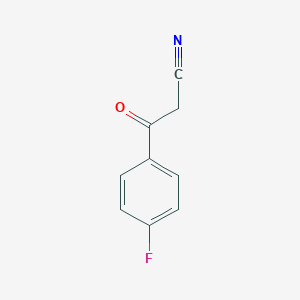
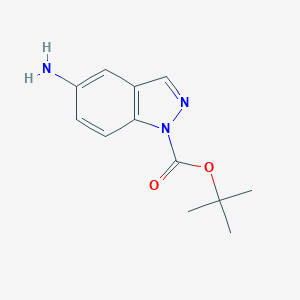
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
